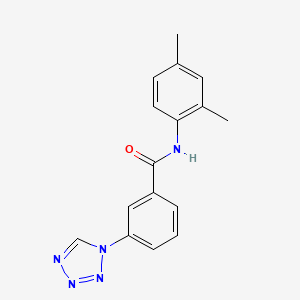

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-6-7-15(12(2)8-11)18-16(22)13-4-3-5-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTXKWPDXQZIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the reaction of 2,4-dimethylaniline with 3-(1H-tetrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives modified with heterocyclic groups. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues with Tetrazole Moieties

N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide (): Structural Differences: Features a 2,6-dimethylphenyl group instead of 2,4-dimethylphenyl and an additional 4-hydroxy-3-methoxyphenyl substituent. Functional Implications: The phenolic -OH and methoxy groups may enhance solubility and hydrogen-bonding interactions compared to the target compound.

4-(1H-Tetrazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide ():

- Key Contrast : Replaces the 2,4-dimethylphenyl group with a urea-linked ethylamine chain.

- Activity : Urea derivatives often exhibit improved solubility and pharmacokinetic profiles but may lack the hydrophobic interactions conferred by aromatic substituents .

Analogues with Alternative Heterocycles

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (): Heterocycle: Imidazole instead of tetrazole. Imidazole-containing compounds are also more prone to metabolic oxidation .

Triazole-Based Derivatives (): Example: (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide. Synthesis: Often synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), enabling modular functionalization . However, they may exhibit lower metabolic stability than tetrazoles .

Pesticide-Related Benzamides ():

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :

- Structural Contrast : Lacks a tetrazole but includes ethoxymethoxy and dichlorophenyl groups.

- Application : Used as a herbicide, highlighting how benzamide scaffolds can be tuned for agrochemical vs. pharmaceutical applications .

Data Table: Comparative Analysis of Key Benzamide Derivatives

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels hydrazide condensations () or benzoyl chloride-amine couplings (). Tetrazole introduction may require azide cyclization under acidic conditions .

- Biological Relevance : Tetrazole-containing benzamides are understudied compared to imidazole/triazole analogues. Computational docking (e.g., as in ) predicts strong binding to targets like histone deacetylases (HDACs) due to tetrazole’s hydrogen-bonding capacity .

- Limitations: No direct pharmacological data exists for the target compound; inferences rely on structural analogs. Further in vitro studies are needed to validate cytotoxicity and selectivity.

Biological Activity

Overview

N-(2,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound featuring a tetrazole ring, which has gained interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H15N5O |

| Molecular Weight | 253.31 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed an IC50 value of 15 µM for this compound. The results indicated that the compound could effectively inhibit cell growth and induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrazole moiety contributes to its ability to disrupt microbial cell membranes.

Table: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors in cellular signaling pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

- Study on Anticancer Properties : A comprehensive analysis highlighted that derivatives of this compound exhibited enhanced activity against multiple cancer types. The structure-activity relationship (SAR) suggested that modifications in the phenyl ring significantly affect potency.

- Antimicrobial Studies : Research demonstrated that the compound's antimicrobial efficacy is enhanced by specific substitutions on the tetrazole ring.

Q & A

Q. Table 1. Example Yields from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide formation | EDC, HOBt, DMF, 25°C | 63–98 | |

| Tetrazole introduction | NaN₃, NH₄Cl, DMF, 80°C | 54–79 |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H NMR : Conduct at 300 MHz in d6-DMSO with TMS as an internal standard; focus on aromatic (δ 7.2–8.5 ppm) and tetrazole protons (δ 9.2–9.8 ppm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and hydrogen-bonding networks .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Substituent Variation : Modify the tetrazole ring (e.g., alkylation at N1/N2) or benzamide para-substituents to assess effects on enzyme inhibition .

- In Vitro Assays : Test against target enzymes (e.g., cytochrome P450 or kinases) using fluorescence-based assays .

- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters (Taft Es) with activity .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal degradation to identify rapid clearance .

- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability .

- PK/PD Modeling : Integrate pharmacokinetic (e.g., Cmax, AUC) and pharmacodynamic (e.g., IC50) data to refine dosing .

Advanced: How to troubleshoot low yields in amide coupling steps during synthesis?

Methodological Answer:

- Reagent Screening : Test alternative coupling agents (e.g., DCC vs. EDC) .

- Moisture Control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis .

- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) or in-situ IR spectroscopy .

Q. Table 2. Troubleshooting Low Yields

| Issue | Solution | Reference |

|---|---|---|

| Incomplete activation | Pre-activate carboxylic acid for 30 min before adding amine | |

| Side reactions | Lower reaction temperature (0–5°C) |

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tetrazole coordination to metal ions) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QM/MM Calculations : Combine quantum mechanics (tetrazole electronic effects) and molecular mechanics (protein flexibility) .

Advanced: How to analyze conflicting data in enzyme inhibition assays?

Methodological Answer:

- Control Experiments : Verify assay conditions (pH, ionic strength) and enzyme purity .

- Dose-Response Curves : Use 8-point dilutions to calculate accurate IC50 values .

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrazole moiety .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

Advanced: How to design derivatives for improved selectivity against off-target proteins?

Methodological Answer:

- Bioisosteric Replacement : Substitute tetrazole with 1,2,4-triazole to reduce off-target binding .

- Fragment-Based Design : Screen fragment libraries to identify selective substituents .

Advanced: What crystallographic software tools are essential for resolving complex hydrogen-bonding networks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.